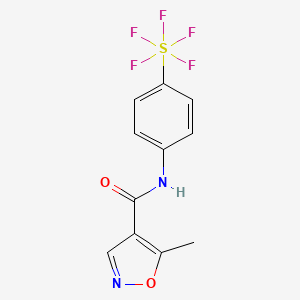
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the pentafluoro-l6-sulfaneyl group adds to its distinctiveness and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-4-carboxylic acid. Common reagents used in this process include DMAP (4-dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents and covalent nucleophilic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoro-l6-sulfaneyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in dry solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide has several applications in scientific research:
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pentafluoro-l6-sulfaneyl group contribute to its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide: Another isoxazole derivative with similar structural features but different substituents.
5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
Uniqueness
5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide stands out due to the presence of the pentafluoro-l6-sulfaneyl group, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C11H9F5N2O2S |
|---|---|
Poids moléculaire |
328.26 g/mol |
Nom IUPAC |
5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9F5N2O2S/c1-7-10(6-17-20-7)11(19)18-8-2-4-9(5-3-8)21(12,13,14,15)16/h2-6H,1H3,(H,18,19) |
Clé InChI |
YLBURUVILRLHAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)S(F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


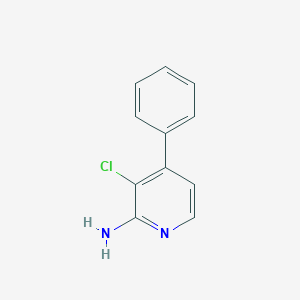
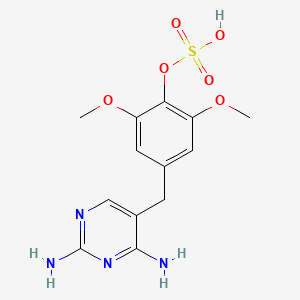


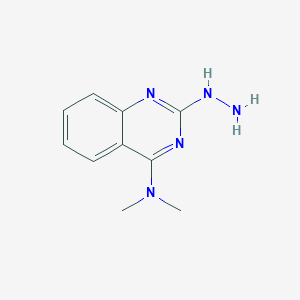
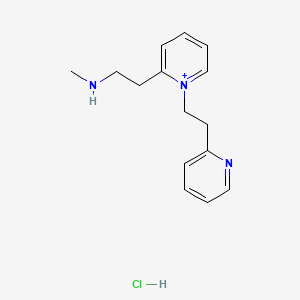


![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)

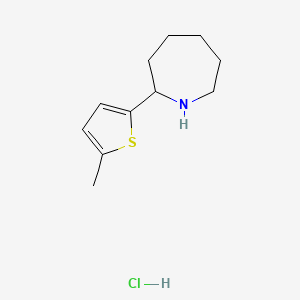
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
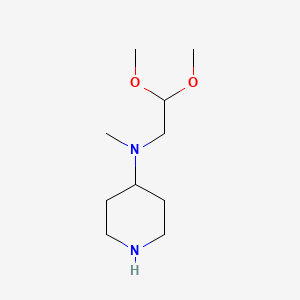
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
